(2R,4R)-3-acetyl-2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,4R)-3-acetyl-2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid” is a novel compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
The synthesis of this compound involves several steps using commercially available starting materials:
- 4-hydroxybenzaldehyde
- 2-thiophenecarboxaldehyde
- (+)-camphor
The specific synthetic route and reaction conditions are detailed in the literature . Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
Reactions::
- Oxidation : The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
- Reduction : Reduction processes could yield different derivatives.
- Substitution : Substituent modifications on the thiophene ring are possible.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:: The specific products depend on the reaction conditions and substituents. Detailed studies are needed to identify the major products.
Scientific Research Applications
Chemistry::
- Drug Discovery : Investigate its potential as a lead compound for drug development.
- Catalysis : Assess its catalytic properties in organic transformations.
- Receptor Agonism : Explore its affinity for receptors, similar to the related compound QS-528 .
- Hepatoprotective Effects : Investigate its impact on liver health .
- Pharmaceuticals : Evaluate its role in diabetes therapy or other metabolic disorders.
Mechanism of Action
The compound likely interacts with specific molecular targets, possibly modulating glucose metabolism pathways. Further research is essential to elucidate its precise mechanism.
Comparison with Similar Compounds
. “(2R,4R)-3-acetyl-2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid” stands out due to its unique structure.
Properties
Molecular Formula |
C10H11NO3S2 |
---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
(2R,4R)-3-acetyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14)/t7-,9+/m0/s1 |
InChI Key |
CGCQMZDLCKBMDU-IONNQARKSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](CS[C@@H]1C2=CC=CS2)C(=O)O |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.